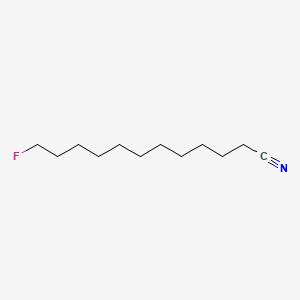
12-Fluorododecanonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Fluorododecanonitrile is an organic compound characterized by the presence of a fluorine atom attached to a dodecanonitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Fluorododecanonitrile typically involves the fluorination of dodecanonitrile. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 12-Fluorododecanonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated primary amines.
Substitution: Various substituted fluorododecanonitrile derivatives.
Aplicaciones Científicas De Investigación
12-Fluorododecanonitrile has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitriles and fluorinated compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Mecanismo De Acción
The mechanism by which 12-Fluorododecanonitrile exerts its effects is primarily through its interactions with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and enhance the lipophilicity of the compound, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
12-Chlorododecanonitrile: Similar in structure but with a chlorine atom instead of fluorine.
12-Bromododecanonitrile: Contains a bromine atom, leading to different reactivity and properties.
12-Iodododecanonitrile: Iodine substitution results in distinct chemical behavior compared to fluorine.
Uniqueness: 12-Fluorododecanonitrile is unique due to the specific properties imparted by the fluorine atom. Fluorine’s high electronegativity and ability to form strong bonds make the compound more stable and often more reactive in certain chemical reactions compared to its halogenated counterparts. This uniqueness is leveraged in various applications, particularly in pharmaceuticals, where fluorine can significantly alter the pharmacokinetic and pharmacodynamic profiles of drug molecules.
Propiedades
Número CAS |
334-71-4 |
|---|---|
Fórmula molecular |
C12H22FN |
Peso molecular |
199.31 g/mol |
Nombre IUPAC |
12-fluorododecanenitrile |
InChI |
InChI=1S/C12H22FN/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-11H2 |
Clave InChI |
CXKXDUIIHKJROU-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCC#N)CCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene](/img/structure/B13426355.png)
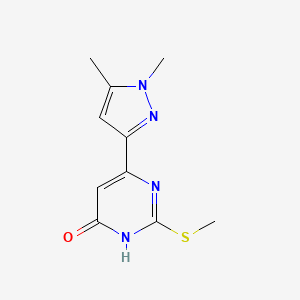
![[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol](/img/structure/B13426371.png)

![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426387.png)
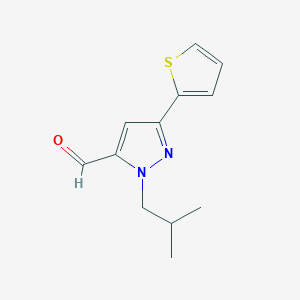
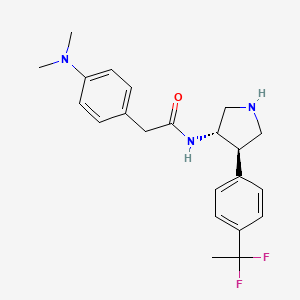
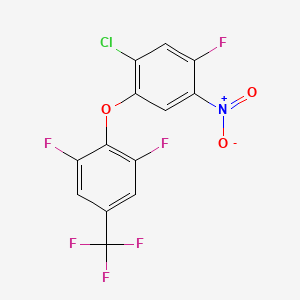
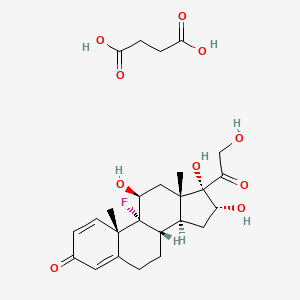
![(E)-but-2-enedioic acid;5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide](/img/structure/B13426403.png)
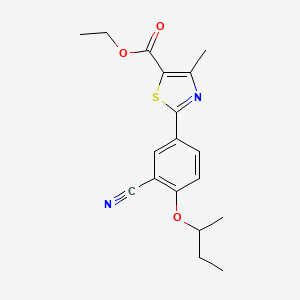
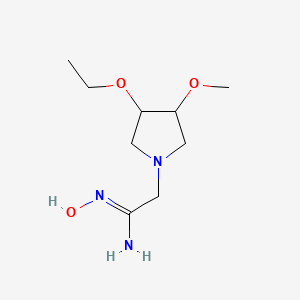
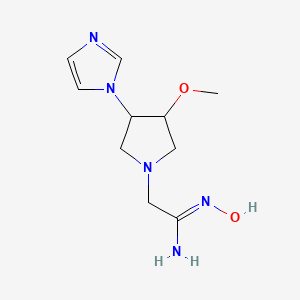
![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B13426435.png)
